molecular formula C5H10O2S2 B15060629 Methyl 3,4-bis(sulfanyl)butanoate

Methyl 3,4-bis(sulfanyl)butanoate

Cat. No.: B15060629
M. Wt: 166.3 g/mol
InChI Key: DQLQFHRACPLZIE-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(sulfanyl)butanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(sulfanyl)butanoate typically involves the esterification of 3,4-bis(sulfanyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(sulfanyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4-bis(sulfanyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions due to its unique structure.

    Industry: Used in the production of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism of action of Methyl 3,4-bis(sulfanyl)butanoate largely depends on its interaction with other molecules. The sulfanyl groups can form disulfide bonds, which are crucial in protein folding and stability. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)butanoate
  • Methyl (3S)-3-(dibenzylamino)butanoate
  • 3-methyl-3-(4-methylphenyl)butanoic acid

Uniqueness

Methyl 3,4-bis(sulfanyl)butanoate is unique due to the presence of two sulfanyl groups, which can participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry

Properties

Molecular Formula

C5H10O2S2

Molecular Weight

166.3 g/mol

IUPAC Name

methyl 3,4-bis(sulfanyl)butanoate

InChI

InChI=1S/C5H10O2S2/c1-7-5(6)2-4(9)3-8/h4,8-9H,2-3H2,1H3

InChI Key

DQLQFHRACPLZIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CS)S

Origin of Product

United States

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